molecular formula C5H6FN3O2 B13030897 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid

Cat. No.: B13030897
M. Wt: 159.12 g/mol
InChI Key: QEXWPNJQCUBLFG-UHFFFAOYSA-N
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Description

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid is a fluorinated organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via “click chemistry,” specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is often carried out in the presence of a copper(I) catalyst under mild conditions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced through nucleophilic substitution reactions using fluoromethylating agents such as fluoroiodomethane or fluoromethyl sulfonium ylides.

    Acetic Acid Functionalization:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

    Substitution: The fluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like sodium azide (NaN₃) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated triazoles, dihydrotriazoles, and various substituted triazole derivatives.

Scientific Research Applications

2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.

    Pathways Involved: It may interfere with metabolic pathways, leading to the inhibition of key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(chloromethyl)-1H-1,2,3-triazol-1-yl]acetic acid
  • 2-[4-(bromomethyl)-1H-1,2,3-triazol-1-yl]acetic acid
  • 2-[4-(iodomethyl)-1H-1,2,3-triazol-1-yl]acetic acid

Uniqueness

The presence of the fluoromethyl group in 2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]acetic acid imparts unique properties such as increased metabolic stability, enhanced lipophilicity, and improved bioavailability compared to its halogenated analogs. These properties make it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C5H6FN3O2

Molecular Weight

159.12 g/mol

IUPAC Name

2-[4-(fluoromethyl)triazol-1-yl]acetic acid

InChI

InChI=1S/C5H6FN3O2/c6-1-4-2-9(8-7-4)3-5(10)11/h2H,1,3H2,(H,10,11)

InChI Key

QEXWPNJQCUBLFG-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=NN1CC(=O)O)CF

Origin of Product

United States

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